
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Heparanase Inhibition and Anti-Angiogenic Effects
Compounds related to 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide have been identified as potent inhibitors of the enzyme heparanase. Heparanase is known for its role in tumor metastasis and angiogenesis. Some derivatives of this compound have shown significant inhibitory activity and also display anti-angiogenic effects, which could be crucial in the development of novel therapeutic agents targeting cancer and related diseases (Courtney et al., 2004).
Genotoxicity Assessment in Sickle Cell Disease Treatment
In the context of sickle cell disease, certain derivatives of this compound have been evaluated for genotoxicity. These compounds were found to induce a lower frequency of micronucleated reticulocytes compared to hydroxyurea, a standard treatment, suggesting their potential as safer alternatives in sickle cell disease treatment (dos Santos et al., 2011).
Drug Design and Discovery
This compound and its derivatives have been utilized in the design and discovery of new drugs, particularly as potential analgesic and antipyretic agents. Their environmental-friendly synthesis and the exploration of their efficacy in pain relief and fever reduction highlight their significance in medicinal chemistry (Reddy et al., 2014).
Fluorescence Studies and Hybridization of Oligodeoxyribonucleotides
In the field of molecular biology, novel fluorophores related to this compound have been synthesized for labeling nucleosides and oligodeoxyribonucleotides. These fluorophores exhibit promising fluorescence properties and enhance hybridization affinity, which is crucial for various biological and biochemical applications (Singh & Singh, 2007).
Future Directions
Mechanism of Action
Target of Action
It is suggested that it may be involved in tissue injury and remodeling
Mode of Action
It is suggested that the compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This property makes it amenable for linker attachment via reductive amination, and a basic building block for making protein degrader libraries .
Biochemical Pathways
Given its potential role in tissue injury and remodeling , it may be involved in pathways related to inflammation and tissue repair
Result of Action
Given its potential involvement in tissue injury and remodeling , it may have effects on cellular proliferation, differentiation, and apoptosis
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with protein kinase CK2 . These interactions could potentially influence the activity of this enzyme, altering various biochemical reactions within the cell .
Cellular Effects
Similar compounds have shown inhibitory activity on CK2, a protein kinase involved in cell signaling pathways, gene expression, and cellular metabolism . This suggests that 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide could potentially have similar effects.
Molecular Mechanism
It is hypothesized that it may interact with biomolecules such as enzymes, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c15-12(17)8-2-1-5-9-16-13(18)10-6-3-4-7-11(10)14(16)19/h3-4,6-7H,1-2,5,8-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLOXKKSFGQLHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

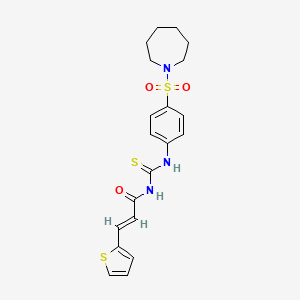

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2994318.png)

![6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2994322.png)
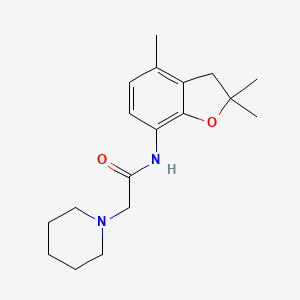
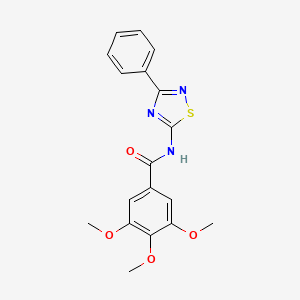
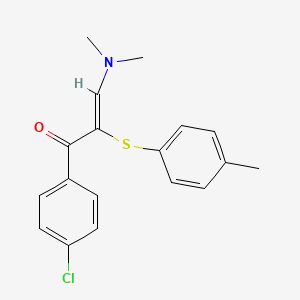
![2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride](/img/structure/B2994331.png)
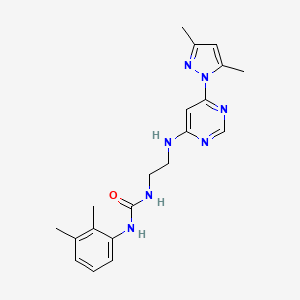
![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2994334.png)


